molecular formula C31H37ClN2O2 B608170 JAS239 CAS No. 1630288-74-2

JAS239

Numéro de catalogue B608170
Numéro CAS: 1630288-74-2
Poids moléculaire: 505.099
Clé InChI: QSVUHZZKDVAPPZ-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

JAS239 is a novel carbocyanine dye that binds and competitively inhibits choline kinase (ChoK) intracellularly. JAS239 attenuated choline phosphorylation and viability in a panel of human breast cancer cell lines. Antibody blockade prevented cellular retention of JAS239 indicating direct interaction with ChoKα independent of the choline transporters and catabolic choline pathways. In mice bearing orthotopic MCF7 breast xenografts, optical imaging with JAS239 distinguished tumors overexpressing ChoKα from their empty vector counterparts and delineated tumor margins.

Applications De Recherche Scientifique

1. Glioblastoma Treatment Response Monitoring

  • Research Context : JAS239 has been studied for its effects on glioblastoma, a type of brain tumor.
  • Key Findings : In a study using mouse models, JAS239 was used to monitor treatment response in glioblastoma using MR Electrical Properties Tomography (MREPT) at 9.4T. The findings indicated changes in tissue conductivity related to JAS239 treatment, although the study suggested that the GL261 tumor model might be resistant to this treatment. This research highlights the potential of MREPT in assessing treatment response in glioblastoma (Alrashidi et al., 2022).

2. Metabolic Changes in Glioblastomas

  • Research Context : JAS239 has been investigated for its impact on glioblastoma metabolism.
  • Key Findings : Another study explored the metabolic changes in glioblastomas in response to JAS239, a choline kinase inhibitor, using Magnetic Resonance Spectroscopy (MRS) in rodent models. This study provided insights into the metabolic pathway alterations in glioblastoma, indicating the utility of MRS in assessing these changes (Bhaduri et al., 2022).

3. Near Infrared Fluorescent Imaging in Breast Tumors

  • Research Context : The application of JAS239 in breast cancer imaging.
  • Key Findings : A study utilized JAS239 for near infrared fluorescent imaging of choline kinase alpha expression and inhibition in breast tumors. This approach allowed for the assessment of ChoKα status in cells and in vivo, offering a method to monitor the effectiveness of inhibitors of choline metabolism in breast cancer (Arlauckas et al., 2017).

4. Intravoxel Incoherent Motion Imaging in Glioblastoma

  • Research Context : Investigating JAS239 in glioblastoma using Intravoxel Incoherent Motion (IVIM) Diffusion-Weighted Imaging.
  • Key Findings : This study monitored changes in IVIM parameters in response to JAS239 treatment in preclinical glioblastoma models. The results indicated no significant differences in diffusion and perfusion-related parameters, suggesting that JAS239 may be ineffective in this treatment model (Ahmed et al., 2022).

5. Direct Inhibition of Choline Kinase

  • Research Context : Exploring the inhibitory effects of JAS239 on choline kinase.
  • Key Findings : JAS239 was found to directly inhibit choline kinase alpha, a key indicator of breast cancer prognosis. This study demonstrated that JAS239 binds and competitively inhibits ChoK, preventing choline phosphorylation and inducing cell death in breast cancer cell lines (Arlauckas, Popov, & Delikatny, 2014).

Propriétés

Numéro CAS

1630288-74-2

Nom du produit

JAS239

Formule moléculaire

C31H37ClN2O2

Poids moléculaire

505.099

Nom IUPAC

1-(2-hydroxyethyl)-2-((1E,3E,5E)-7-((Z/E)-1-(2-hydroxyethyl)-3,3-dimethylindolin-2-ylidene)hepta-1,3,5-trien-1-yl)-3,3-dimethyl-3H-indol-1-ium chloride

InChI

InChI=1S/C31H37N2O2.ClH/c1-30(2)24-14-10-12-16-26(24)32(20-22-34)28(30)18-8-6-5-7-9-19-29-31(3,4)25-15-11-13-17-27(25)33(29)21-23-35;/h5-19,34-35H,20-23H2,1-4H3;1H/q+1;/p-1

Clé InChI

QSVUHZZKDVAPPZ-UHFFFAOYSA-M

SMILES

CC1(C)C(/C=C/C=C/C=C/C=C2N(CCO)C3=C(C=CC=C3)C/2(C)C)=[N+](CCO)C4=C1C=CC=C4.[Cl-]

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

JAS239;  JAS-239;  JAS 239; 

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
JAS239
Reactant of Route 2
JAS239
Reactant of Route 3
JAS239
Reactant of Route 4
JAS239
Reactant of Route 5
JAS239
Reactant of Route 6
JAS239

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.